

Cross-validation of 2-Bromostearic acid analytical data with literature values

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Compound of Interest

Compound Name: 2-Bromostearic acid

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A Comparative Guide to the Analytical Data of 2-Bromostearic Acid

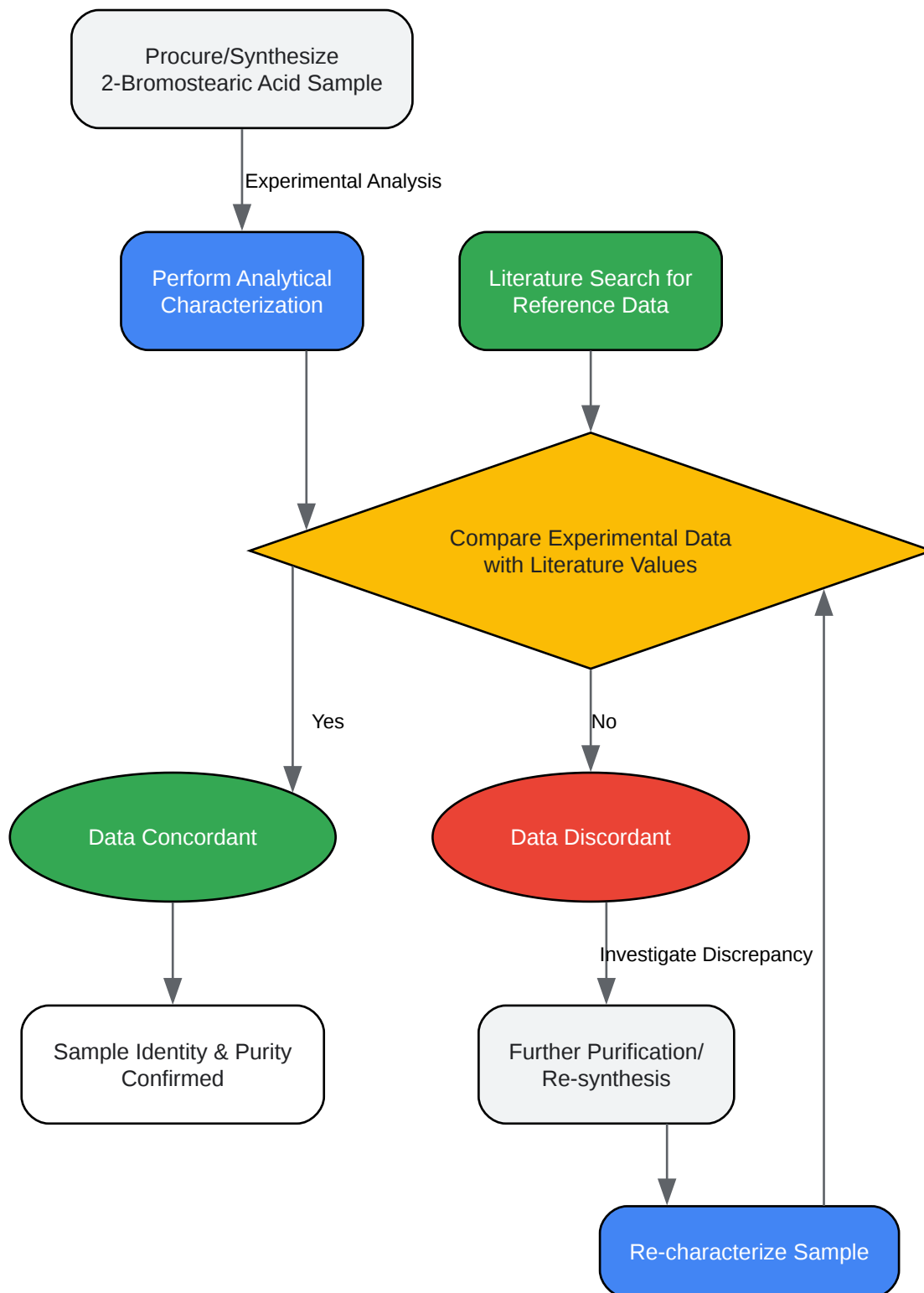
For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the analytical data for **2-Bromostearic acid** against established literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of their samples through a comparison of experimentally obtained data with reliable reference points. Detailed methodologies for key analytical techniques are also provided to ensure accurate and reproducible results.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical data for a given chemical compound, such as **2-Bromostearic acid**, against literature values.

Cross-Validation Workflow for 2-Bromostearic Acid

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Caption: A flowchart outlining the systematic process for validating the analytical data of a **2-Bromostearic acid** sample against literature values.

Data Presentation

The following tables summarize the quantitative analytical data for **2-Bromostearic acid**, comparing hypothetical experimental values with established literature values.

Table 1: Physicochemical Properties of **2-Bromostearic Acid**

Property	Hypothetical Experimental Value	Literature Value
Molecular Formula	C ₁₈ H ₃₅ BrO ₂	C ₁₈ H ₃₅ BrO ₂ [1]
Molecular Weight	363.37 g/mol	363.37 g/mol [1]
Melting Point	58-60 °C	58-60 °C [1]
Boiling Point	430-432 °C at 760 mmHg	431 °C at 760 mmHg [1]
Density	1.087 g/cm ³	1.088 g/cm ³ [1]

Table 2: Spectroscopic Data for **2-Bromostearic Acid**

Technique	Hypothetical Experimental Data	Expected Literature Values/Ranges
FTIR (cm ⁻¹)	O-H stretch (broad): ~2500-3300 C-H stretch: ~2850-2960 C=O stretch: ~1700 C-Br stretch: ~550-650	O-H stretch (carboxylic acid): ~2500-3300 C-H stretch (alkane): ~2850-2960 C=O stretch (carboxylic acid): ~1700-1725 C-Br stretch: ~500-700
¹ H NMR (ppm)	~10-12 (s, 1H, -COOH) ~4.2 (t, 1H, -CH(Br)-) ~2.0 (m, 2H, -CH ₂ -) ~1.2-1.6 (m, 28H, -(CH ₂) ₁₄ -) ~0.9 (t, 3H, -CH ₃)	Carboxylic acid proton: ~9-12 ppm[2]. α-proton to bromine and carbonyl: ~4.1-4.4 ppm. Methylene protons adjacent to the α-carbon: ~1.8-2.2 ppm. Bulk methylene protons: ~1.2-1.6 ppm. Terminal methyl protons: ~0.8-1.0 ppm.
¹³ C NMR (ppm)	~175 (-COOH) ~50 (-CH(Br)-) ~34 (-CH ₂ -) ~22-32 (-(CH ₂) ₁₄ -) ~14 (-CH ₃)	Carbonyl carbon: ~170-185 ppm[3]. α-carbon with bromine: ~45-60 ppm. Other aliphatic carbons: ~14-35 ppm.

Experimental Protocols

Detailed methodologies for the key experiments cited above are as follows:

1. Melting Point Determination (Capillary Method)

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
- Procedure:
 - A small amount of the dried, powdered **2-Bromostearic acid** sample is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[\[4\]](#)[\[5\]](#)[\[6\]](#)

2. Boiling Point Determination (Micro Method)

- Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.
- Procedure:
 - A few drops of the **2-Bromostearic acid** are placed in the small test tube.
 - A capillary tube, sealed end up, is placed inside the test tube.
 - The test tube is attached to a thermometer and heated in the Thiele tube.
 - Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.
 - The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)[\[8\]](#)

3. Density Determination (Displacement Method)

- Apparatus: Analytical balance, graduated cylinder, a liquid in which **2-Bromostearic acid** is insoluble (e.g., water, if appropriate).
- Procedure:
 - A known mass of the solid **2-Bromostearic acid** is weighed on the analytical balance.
 - A known volume of the displacement liquid is measured in the graduated cylinder.

- The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
- The volume of the solid is the difference between the final and initial liquid levels.
- The density is calculated by dividing the mass of the solid by its volume.[9][10]

4. Fourier-Transform Infrared (FTIR) Spectroscopy

- Apparatus: FTIR spectrometer.
- Procedure:
 - A small amount of the **2-Bromostearic acid** sample is prepared for analysis. This can be done by creating a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
 - A background spectrum of the empty sample holder or ATR crystal is recorded.
 - The sample is placed in the spectrometer, and the infrared spectrum is recorded.
 - The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.[11][12][13]

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Apparatus: NMR spectrometer.
- Procedure:
 - A small amount of the **2-Bromostearic acid** sample (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
 - The NMR tube is placed in the spectrometer.

- For ^1H NMR, the spectrum is acquired, showing the chemical shifts, integration, and multiplicity of the different proton environments in the molecule.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom in the molecule.^{[2][3][14]}

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